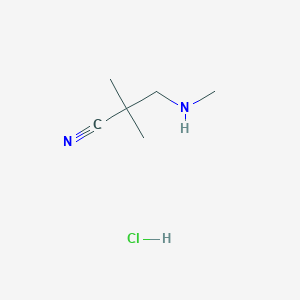

2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride

Descripción general

Descripción

2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride is a chemical compound with the molecular formula C6H13ClN2. It is a white crystalline powder and is primarily used in various chemical syntheses and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride typically involves the reaction of acrylonitrile with dimethylamine. The reaction is carried out in a reaction vessel with stirring and jacketed water to maintain an appropriate temperature. Dimethylamine gas is introduced until the desired amount is reached, and the reaction proceeds for about an hour .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is often automated to ensure consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction may produce amines or alcohols .

Aplicaciones Científicas De Investigación

Chemistry

2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several types of chemical reactions:

- Substitution Reactions : Acts as a nucleophile, attacking electrophilic centers in other molecules.

- Oxidation and Reduction Reactions : Can undergo oxidation (e.g., with potassium permanganate) or reduction (e.g., with lithium aluminum hydride) to yield different derivatives.

Biology

The compound is utilized in biological studies, particularly in enzyme kinetics and protein interaction research. Its potential biological activities include:

- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes, which can be crucial in drug development.

- Neurotransmitter Modulation : Preliminary studies suggest it may influence neurotransmitter systems, potentially modulating pathways related to dopamine and serotonin.

Medicine

Although primarily used for research purposes, there is growing interest in its therapeutic applications:

- Pharmaceutical Precursor : It is being explored as a precursor for synthesizing pharmaceutical compounds.

- Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties, suggesting potential applications in treating infections.

Inhibition Studies

A study evaluated the inhibitory effects of this compound on Leishmania N-myristoyltransferase (NMT). The results indicated that structural modifications could enhance selectivity and potency against the parasite while minimizing toxicity to human cells.

Toxicity Assessments

Toxicity studies conducted on animal models showed that certain dosages resulted in significant systemic exposure without notable adverse effects. This suggests a favorable safety profile at therapeutic doses, which is critical for future clinical applications.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Intermediate in organic synthesis; participates in substitution reactions |

| Biology | Enzyme interaction studies; potential neurotransmitter modulation |

| Medicine | Pharmaceutical precursor; antimicrobial activity research |

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing structures .

Comparación Con Compuestos Similares

Similar Compounds

2,2-Dimethyl-3-(methylamino)propanenitrile: The base compound without the hydrochloride group.

2,2-Dimethyl-3-(ethylamino)propanenitrile: Similar structure but with an ethyl group instead of a methyl group.

2,2-Dimethyl-3-(dimethylamino)propanenitrile: Contains an additional methyl group on the amino nitrogen.

Uniqueness

2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the hydrochloride group enhances its solubility in water and other polar solvents, making it more versatile for various applications .

Actividad Biológica

2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₆H₁₄ClN₂

- Molecular Weight : 146.64 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily associated with its interaction with various molecular targets. The presence of the methylamino group suggests potential activity as a neurotransmitter modulator or enzyme inhibitor. Research indicates that compounds with similar structures exhibit effects on neurotransmission and enzyme activity, particularly in the context of neurological disorders.

Pharmacological Effects

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially acting as a modulator for dopamine or serotonin pathways.

- Antimicrobial Activity : Some derivatives of similar nitriles have shown antibacterial and antifungal properties, indicating a possible spectrum of antimicrobial activity for this compound.

- Cytotoxicity : Evaluations of cytotoxic effects in various cell lines are necessary to determine therapeutic windows and safety profiles.

Structure-Activity Relationship (SAR)

Research has focused on the structure-activity relationship (SAR) of compounds related to this compound. A study involving similar methylamino propanenitriles demonstrated that modifications to the alkyl groups significantly influenced biological potency and selectivity against specific targets.

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound A | 2.4 | Leishmania NMT |

| Compound B | 1.5 | GSK-3β |

| This compound | TBD | TBD |

Case Studies

- Inhibition Studies : A recent study evaluated the inhibitory effects of various propanenitrile derivatives on Leishmania N-myristoyltransferase (NMT), a promising target for anti-parasitic therapies. The results indicated that structural modifications could enhance selectivity and potency against the parasite while minimizing toxicity to human cells .

- Toxicity Assessments : Toxicity studies conducted on animal models have shown that certain dosages lead to significant systemic exposure without notable adverse effects, suggesting a favorable safety profile at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-dimethyl-3-(methylamino)propanenitrile hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or reductive amination. For example, methyl 2,2-dimethyl-3-(methylamino)propanoate hydrochloride (CAS 861136-15-4) can serve as a precursor, with nitrile group introduction under controlled pH and temperature (8–10°C) to minimize side reactions . Purity (>95%) is achieved via recrystallization in ethanol/HCl mixtures. Monitor intermediates using TLC (silica gel, chloroform/methanol 9:1) and confirm final structure via H/C NMR .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Key peaks include δ ~2.2 ppm (CH groups) and δ ~3.5 ppm (N-CH) in H NMR. C NMR shows nitrile carbon at ~120 ppm .

- HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30) to assess purity (>98%) .

- Mass Spectrometry : ESI-MS in positive mode confirms molecular ion [M+H] at m/z 167.6 (free base) and adducts (e.g., [M+Na]) .

Q. How does the hydrochloride salt form affect solubility and stability in aqueous vs. organic solvents?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) due to ionic interactions. In organic solvents (ethanol, DMSO), solubility is moderate (10–20 mg/mL). Stability studies show degradation <5% after 6 months at −20°C in airtight containers protected from light .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitrile group in this compound under basic vs. acidic conditions?

- Methodological Answer : Under basic conditions (pH >10), the nitrile group undergoes hydrolysis to carboxylic acid via intermediate amide formation. In acidic conditions (pH <4), it remains stable but may protonate the tertiary amine, altering solubility. Monitor using IR spectroscopy (C≡N stretch at ~2250 cm) and kinetic studies .

Q. How can hyphenated techniques (e.g., LC-MS/MS) resolve contradictions in impurity profiling during synthesis?

- Methodological Answer : Contradictions in impurity data (e.g., unidentified peaks in HPLC) are resolved via LC-MS/MS with collision-induced dissociation (CID). For example, a common impurity (m/z 154.1) may arise from dehydrohalogenation, confirmed by MS/MS fragmentation patterns . Quantify impurities using external calibration curves (LOD: 0.1 μg/mL).

Q. What experimental strategies mitigate racemization during chiral synthesis of related amino-nitrile derivatives?

- Methodological Answer : Racemization is minimized by:

- Using low-temperature (−20°C) reactions with chiral catalysts (e.g., BINAP-metal complexes).

- Stabilizing intermediates via trifluoroacetyl protection.

- Monitoring enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .

Q. How do solvent polarity and counterion choice influence crystallization kinetics and polymorph formation?

- Methodological Answer : Polar solvents (water, methanol) favor rapid crystallization of the monohydrate form, while nonpolar solvents (ethyl acetate) yield anhydrous crystals. Counterions (e.g., chloride vs. sulfate) alter lattice energy, verified via X-ray diffraction and DSC (melting point shifts ±5°C) .

Q. Key Considerations for Experimental Design

Propiedades

IUPAC Name |

2,2-dimethyl-3-(methylamino)propanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.ClH/c1-6(2,4-7)5-8-3;/h8H,5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHYVNRWFCOPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.